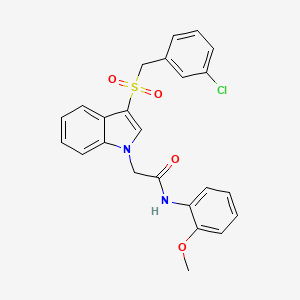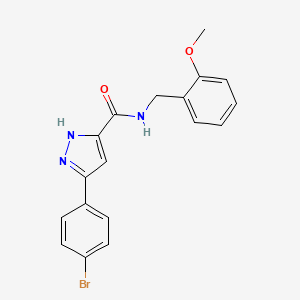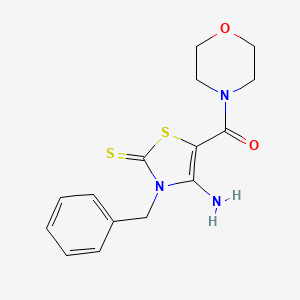![molecular formula C19H24N4O2S B11285873 N-(3-ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11285873.png)
N-(3-ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure with a fascinating arrangement of nitrogen, sulfur, and oxygen atoms. Its IUPAC name is quite a mouthful, but let’s break it down:
N-(3-ethoxypropyl): Indicates a substituent attached to the nitrogen atom.
5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine: Describes the intricate fused ring system.
Chemical Reactions Analysis
Reactivity: This compound likely participates in various chemical reactions due to its functional groups. Potential reactions include:
Oxidation: Oxidative transformations of the sulfur or nitrogen atoms.
Reduction: Reduction of the imine or other functional groups.
Substitution: Substituting the ethoxypropyl group or other substituents.
Ring-opening: Cleavage of the fused ring system.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance:
Oxidation: Could involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkylating agents or nucleophiles.
Ring-opening: Acidic or basic conditions.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway. Predicting exact products requires experimental data or computational studies.
Scientific Research Applications
Biology and Medicine: Given its complex structure, investigations could focus on:
Antibacterial Properties: Testing its efficacy against bacterial strains.
Biological Activity: Assessing interactions with enzymes or receptors.
Drug Development: Exploring derivatives as potential drug candidates.
Industry: Applications in materials science, catalysis, or specialty chemicals could emerge.
Mechanism of Action
Understanding how this compound exerts its effects would require detailed studies. It might target specific cellular pathways, receptors, or enzymes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would likely compare it to related heterocyclic structures in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C19H24N4O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C19H24N4O2S/c1-4-24-7-5-6-20-17-16-15(21-11-22-17)13-8-12-10-25-19(2,3)9-14(12)23-18(13)26-16/h8,11H,4-7,9-10H2,1-3H3,(H,20,21,22) |
InChI Key |
XBGJJLVAVGCDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11285791.png)
![5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11285794.png)
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285801.png)
![1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285806.png)

![14-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11285815.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B11285823.png)


![2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11285834.png)
![6-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B11285839.png)

![Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285862.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B11285864.png)
